molecular formula C6H16OSi B1592507 Isopropyl dimethyl methoxysilane CAS No. 122420-34-2

Isopropyl dimethyl methoxysilane

Cat. No.: B1592507
CAS No.: 122420-34-2
M. Wt: 132.28 g/mol
InChI Key: LTJUCEWBHDKRBL-UHFFFAOYSA-N
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Description

Isopropyl dimethyl methoxysilane: is a chemical compound with the molecular formula C6H16OSi . It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups. This compound is often used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl dimethyl methoxysilane typically involves the reaction of dimethylchlorosilane with isopropyl alcohol in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

(CH3)2SiCl2+(CH3)2CHOH(CH3)2Si(OCH3)(CH3)2CH+HCl\text{(CH}_3\text{)}_2\text{SiCl}_2 + \text{(CH}_3\text{)}_2\text{CHOH} \rightarrow \text{(CH}_3\text{)}_2\text{Si(OCH}_3\text{)}\text{(CH}_3\text{)}_2\text{CH} + \text{HCl} (CH3​)2​SiCl2​+(CH3​)2​CHOH→(CH3​)2​Si(OCH3​)(CH3​)2​CH+HCl

This reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the chlorosilane.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Isopropyl dimethyl methoxysilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert it into simpler silanes.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens or other nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Silanols or siloxanes.

    Reduction: Simpler silanes.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Isopropyl dimethyl methoxysilane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Biology: Employed in the modification of surfaces for biological assays.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Isopropyl dimethyl methoxysilane involves its ability to form strong bonds with various substrates The silicon atom can form stable bonds with oxygen, carbon, and other elements, making it a versatile compound in chemical reactions

Comparison with Similar Compounds

Similar Compounds

    Silane, dimethyl(1-methylethyl)-: Lacks the methoxy group, making it less reactive in certain substitution reactions.

    Silane, trimethyl-: Contains three methyl groups, leading to different reactivity and applications.

    Silane, methoxytrimethyl-: Similar structure but with an additional methyl group, affecting its chemical properties.

Uniqueness

Isopropyl dimethyl methoxysilane is unique due to the presence of both methoxy and isopropyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring specific chemical modifications.

Properties

IUPAC Name

methoxy-dimethyl-propan-2-ylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16OSi/c1-6(2)8(4,5)7-3/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJUCEWBHDKRBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628767
Record name Methoxy(dimethyl)(propan-2-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122420-34-2
Record name Methoxy(dimethyl)(propan-2-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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